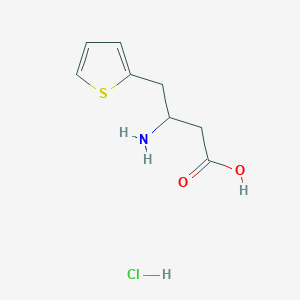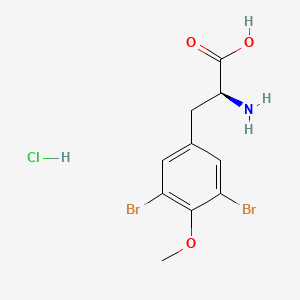
3,5-Dibromo-O-methyl-L-tyrosine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-O-methyl-L-tyrosine–hydrogen chloride (1/1) is a brominated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a methoxy group at the O-position. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-O-methyl-L-tyrosine typically involves the bromination of O-methyl-L-tyrosine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-O-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
3,5-Dibromo-O-methyl-L-tyrosine is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dibromo-O-methyl-L-tyrosine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and methoxy group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-L-tyrosine: Similar structure but lacks the methoxy group.
3,5-Diiodo-L-tyrosine: Contains iodine atoms instead of bromine.
3,5-Dichloro-L-tyrosine: Contains chlorine atoms instead of bromine.
Uniqueness
3,5-Dibromo-O-methyl-L-tyrosine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are advantageous .
Properties
CAS No. |
683270-58-8 |
|---|---|
Molecular Formula |
C10H12Br2ClNO3 |
Molecular Weight |
389.47 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15;/h2-3,8H,4,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 |
InChI Key |
KQKLYBMFUVZGKN-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)C[C@@H](C(=O)O)N)Br.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CC(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


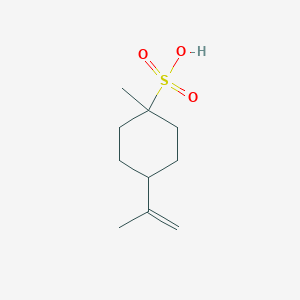
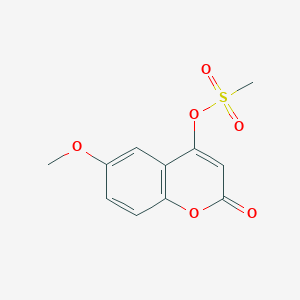
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
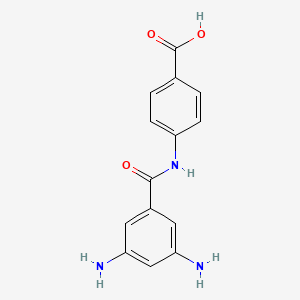
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
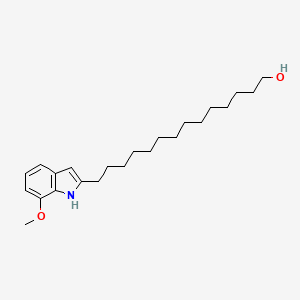
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
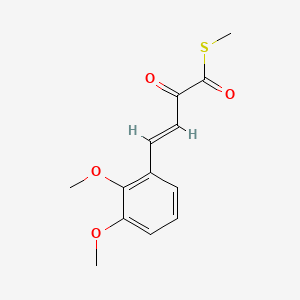
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
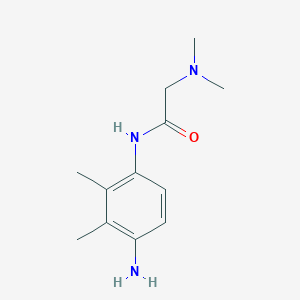
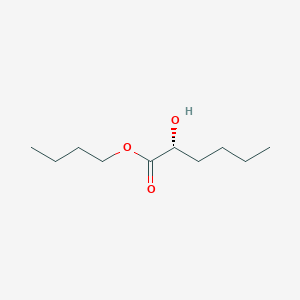
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
